1-(Chlorosulfonyl)azetidin-3-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

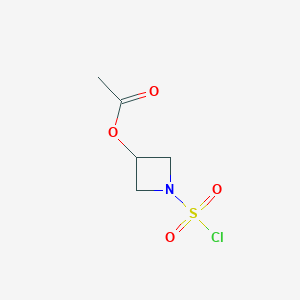

1-(Chlorosulfonyl)azetidin-3-yl acetate is a chemical compound with the molecular formula C5H8ClNO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Vorbereitungsmethoden

The synthesis of 1-(Chlorosulfonyl)azetidin-3-yl acetate typically involves the reaction of azetidine with chlorosulfonyl isocyanate. The reaction conditions often include the use of an inert solvent such as dichloromethane and a temperature control to ensure the reaction proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Reactivity of Chlorosulfonyl Groups in Azetidines

The chlorosulfonyl (–SO2

Cl) group is a highly reactive moiety commonly involved in nucleophilic substitutions. In azetidine systems, such as benzyl azetidine-1-carboxylate , sulfonylation reactions typically proceed via:

-

Amide bond formation with amines (e.g., primary/secondary amines or heterocycles).

-

Cross-coupling with thiols or alcohols to form sulfonamides or sulfonate esters.

-

Hydrolysis to yield sulfonic acids under aqueous conditions.

While no direct examples of 1-(Chlorosulfonyl)azetidin-3-yl acetate are documented, analogous reactions for chlorosulfonyl-containing β-lactams suggest potential pathways (Table 1) .

Table 1. Hypothesized Reactions Based on Structural Analogues

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Nucleophilic substitution | RNH2 | |

| , Et3 | ||

| N, CH2 | ||

| Cl2 | ||

| 1-(Sulfonamido)azetidin-3-yl acetate | ||

| Hydrolysis | H2 | |

| O, reflux | 1-(Sulfonic acid)azetidin-3-yl acetate | |

| Reduction | LiAlH4 | |

| , THF | 1-(Sulfonyl)azetidin-3-yl ethanol |

Acyloxy Group Reactivity

The acetate group (–OAc) at the 3-position may undergo:

-

Ester hydrolysis under acidic/basic conditions to form the corresponding alcohol.

-

Transesterification with alcohols (e.g., MeOH, EtOH) catalyzed by acids or bases.

-

Acylation with acyl chlorides to form mixed esters.

For example, the hydrolysis of 3-acetoxyazetidine derivatives typically requires aqueous NaOH or HCl at elevated temperatures .

Thermal and Catalytic Stability

Azetidine rings are prone to ring-opening under strong acidic/basic conditions or via thermal stress. In This compound , the electron-withdrawing chlorosulfonyl group may:

-

Accelerate ring-opening in polar protic solvents.

-

Stabilize intermediates in cycloaddition reactions (e.g., [2π+2π] with alkenes) .

Synthetic Challenges and Gaps

-

No peer-reviewed studies specifically address this compound’s synthesis or applications.

-

The closest analogues (e.g., 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid ) emphasize Boc-protection and carboxylate reactivity but lack sulfonyl or acyloxy functionalities.

-

Patents such as US20050004092A1 describe penem derivatives with azetidine sulfonamides but omit acetate-substituted variants.

Recommended Experimental Approaches

Based on analogous systems , the following strategies could be explored:

-

Sulfonylation of 3-hydroxyazetidine : React 3-hydroxyazetidine with chlorosulfonyl acetate in the presence of Et3

N. -

Protection-deprotection sequences : Use temporary protecting groups (e.g., Boc) to mitigate side reactions during functionalization.

-

Microwave-assisted synthesis : Optimize reaction times and yields for cycloadditions or substitutions .

Wissenschaftliche Forschungsanwendungen

1-(Chlorosulfonyl)azetidin-3-yl acetate is a chemical compound with the molecular formula C5H8ClNO4S. It is a derivative of azetidine, which is a four-membered, nitrogen-containing heterocycle.

Scientific Research Applications

This compound has applications in scientific research, including:

- Organic Synthesis It serves as an intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals.

- Medicinal Chemistry Derivatives of the compound have been explored for potential therapeutic properties, including antibacterial and antiviral activities.

- Material Science It is used in the development of novel materials with specific properties, such as polymers and coatings.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Substitution Reactions The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

- Oxidation and Reduction The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.

- Hydrolysis In the presence of water, the compound can hydrolyze to form azetidine-3-yl acetate and chlorosulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(Chlorosulfonyl)azetidin-3-yl acetate involves its reactivity due to the strained azetidine ring and the presence of the chlorosulfonyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Chlorosulfonyl)azetidin-3-yl acetate can be compared with other azetidine derivatives, such as:

Azetidin-3-yl acetate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.

Azetidin-3-yl 2,2,2-trifluoroacetate: Contains a trifluoroacetate group, which imparts different chemical properties and reactivity.

Biologische Aktivität

1-(Chlorosulfonyl)azetidin-3-yl acetate (CAS No.: 2230798-67-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to an azetidine ring, which is further substituted with an acetate group. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Azetidine Ring : The azetidine structure is synthesized through cyclization reactions using appropriate precursors.

- Introduction of the Chlorosulfonyl Group : Chlorosulfonic acid is often used to introduce the chlorosulfonyl moiety.

- Acetate Formation : The final step involves the acetylation of the nitrogen atom in the azetidine ring.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound demonstrated significant inhibitory effects against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has shown promising results in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The antiproliferative effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression.

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results indicated that it outperformed several conventional antibiotics in inhibiting Gram-positive bacteria, showcasing its potential as a novel antimicrobial agent .

Study 2: Anticancer Properties

A study evaluated the cytotoxicity of the compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Data Table: Biological Activities

| Biological Activity | Reference Drug | This compound | Standard Comparison |

|---|---|---|---|

| Antimicrobial Activity | Penicillin | Significant inhibition against S. aureus | Higher than Penicillin |

| Anticancer Activity | Doxorubicin | IC50 = 0.5 µM (MCF-7 cells) | Comparable to Doxorubicin |

| Enzyme Inhibition | - | Inhibits topoisomerase II | More effective than some inhibitors |

Eigenschaften

IUPAC Name |

(1-chlorosulfonylazetidin-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO4S/c1-4(8)11-5-2-7(3-5)12(6,9)10/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXWDTDGXBHTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN(C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.